molecular formula C12H22F6N2O4S2 B1631736 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide CAS No. 623580-02-9

1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide

Cat. No.: B1631736
CAS No.: 623580-02-9
M. Wt: 436.4 g/mol
InChI Key: ZDMWZUAOSLBMEY-UHFFFAOYSA-N
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Description

1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties such as non-volatility, high thermal stability, and high ionic conductivity. It is commonly used in the fabrication of lithium-ion batteries, where it serves as an electrolytic material .

Mechanism of Action

Target of Action

The primary target of [Bmpip][NTf2] is the electrochemical energy storage system , specifically ionic liquid dual-ion batteries and dual-graphite batteries . These batteries rely on the movement of ions for the storage and release of energy.

Mode of Action

[Bmpip][NTf2] is an ionic liquid composed of 1-butyl-1-methylimidazolium cation and bis(trifluoromethylsulfonyl)imide anion . As an electrolyte in batteries, it facilitates the movement of ions between the anode and cathode during the charge and discharge cycles . This ionic movement is crucial for the functioning of the battery.

Biochemical Pathways

In the context of its application in batteries, [Bmpip][NTf2] does not directly interact with biochemical pathways. Instead, it influences the electrochemical pathways within the battery system. The ion movement facilitated by [Bmpip][NTf2] is a key part of the charge and discharge cycles in the battery .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of [Bmpip][NTf2], we can consider its analogous properties in a battery system.

Result of Action

The primary result of [Bmpip][NTf2]'s action in a battery is the facilitation of ion movement, which enables the battery to store and release energy . This ionic movement is crucial for the functioning of the battery, and [Bmpip][NTf2] plays a key role in enabling this process.

Action Environment

The action of [Bmpip][NTf2] can be influenced by various environmental factors. For instance, temperature can affect the viscosity of the ionic liquid and thus influence the speed of ion movement . Additionally, the electrochemical stability of [Bmpip][NTf2] can be affected by the presence of water or other impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-butyl-1-methylpiperidine with bis(trifluoromethylsulfonyl)imide. The reaction is carried out under controlled conditions to ensure high purity and yield. The product is then purified through various techniques such as distillation and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperidinium derivatives .

Comparison with Similar Compounds

  • 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
  • N-Butyl-N-methylpiperidinium bis(trifluoromethanesulfonyl)imide

Comparison: Compared to similar compounds, 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide offers unique advantages such as higher thermal stability and ionic conductivity. These properties make it particularly suitable for high-performance applications in energy storage and electrochemical devices .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-1-methylpiperidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N.C2F6NO4S2/c1-3-4-8-11(2)9-6-5-7-10-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-10H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMWZUAOSLBMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049338
Record name 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623580-02-9
Record name 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide
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